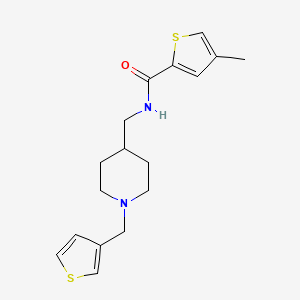
N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as DTUC, is a synthetic compound that has been studied for its potential use in scientific research. DTUC is a thiazole-based compound that has been shown to have various biochemical and physiological effects, making it a promising tool for researchers in the field of pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Methodologies
The compound's structural analogs are often synthesized through reactions involving specific precursors to introduce thiazole units, showcasing a variety of synthetic routes applicable for complex thiazole derivatives. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide highlights a method involving the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, demonstrating the versatility in synthesizing compounds with intricate structures (Prabhuswamy et al., 2016).
Crystal and Molecular Structure
The detailed crystallographic analysis of related compounds, as seen in the study by Prabhuswamy et al., provides insights into the molecular arrangement and stability conferred by specific substituents, such as dimethoxyphenyl groups. This knowledge can be essential for understanding the structural requirements for the desired biological or physical properties.
Potential Applications
Antiviral and Antiinflammatory Activities
Research on thiazole derivatives has shown that these compounds can exhibit significant biological activities, including antiviral and antiinflammatory effects. For instance, thiazole C-nucleosides have been tested for in vitro activity against various viruses, indicating the potential for thiazole derivatives to serve as antiviral agents (Srivastava et al., 1977).
Anticancer Properties
Novel pyrazole derivatives, including those with thiazole units, have been synthesized and tested for their antiinflammatory activity, showing potential as anticancer agents due to their ability to inhibit the proliferation of cancer cells with minimal toxicity (El‐Hawash & El-Mallah, 1998).
Material Science Applications
In addition to biomedical applications, thiazole derivatives have been explored for use in material science, such as in the synthesis of disperse dyes containing thiazole and selenium units for dyeing polyester fibers, indicating the versatility of thiazole derivatives in various fields of research (Khalifa et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-14-4-7-16(8-5-14)24-21(28)26-22-25-17(13-31-22)20(27)23-11-10-15-6-9-18(29-2)19(12-15)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVUVEBMDGFLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

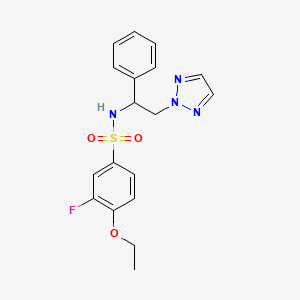
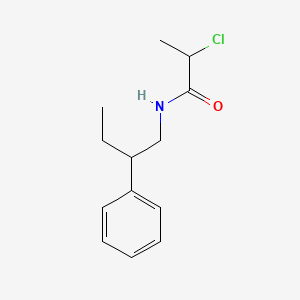
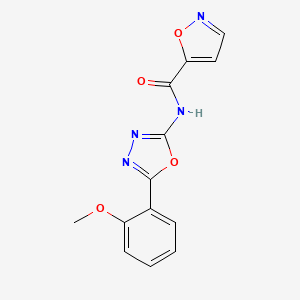
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2971514.png)
![9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971516.png)
![2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2971518.png)
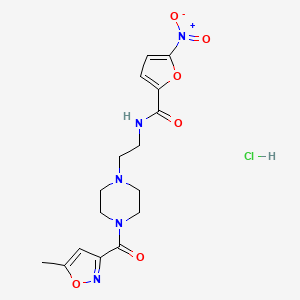
![N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]pentanohydrazide](/img/structure/B2971523.png)
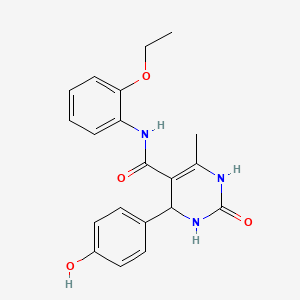


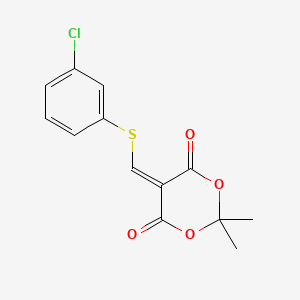
![7-((2E)but-2-enyl)-1-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2971531.png)
